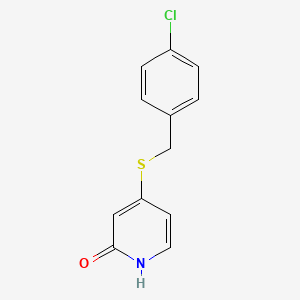

4-(4-chlorobenzylthio)pyridin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10ClNOS |

|---|---|

Molecular Weight |

251.73 g/mol |

IUPAC Name |

4-[(4-chlorophenyl)methylsulfanyl]-1H-pyridin-2-one |

InChI |

InChI=1S/C12H10ClNOS/c13-10-3-1-9(2-4-10)8-16-11-5-6-14-12(15)7-11/h1-7H,8H2,(H,14,15) |

InChI Key |

KXAWPGNTNJNWRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CSC2=CC(=O)NC=C2)Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 4 Chlorobenzylthio Pyridin 2 1h One

Precursor Synthesis and Starting Material Derivatization

The assembly of 4-(4-chlorobenzylthio)pyridin-2(1H)-one relies on the preparation of two key precursors: the pyridin-2(1H)-one core bearing a suitable functional group at the 4-position, and the 4-chlorobenzyl halide reagent.

The pyridin-2(1H)-one core required for this synthesis must possess a functional group at the C4 position that allows for the introduction of the thioether linkage. A common and effective precursor is 4-mercaptopyridin-2(1H)-one. The synthesis of this intermediate is not trivial and can be approached through a multi-step sequence starting from more readily available pyridine (B92270) derivatives.

One plausible synthetic route begins with 4-hydroxypyridine. This starting material can be converted to 4-chloropyridine (B1293800) using a chlorinating agent such as phosphorus oxychloride or phosphorus pentachloride. patsnap.comresearchgate.net The resulting 4-chloropyridine is then oxidized to 4-chloropyridine N-oxide. Subsequently, a rearrangement reaction, often achieved by heating with acetic anhydride (B1165640) followed by hydrolysis, can introduce a hydroxyl group at the C2 position, yielding 4-chloro-2-hydroxypyridine, which exists in equilibrium with its tautomer, 4-chloropyridin-2(1H)-one. Finally, the 4-chloro group can be displaced by a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH), in a nucleophilic aromatic substitution reaction to afford the desired 4-mercaptopyridin-2(1H)-one. This mercapto compound is a key intermediate, poised for reaction with the benzyl (B1604629) halide partner.

The electrophilic component, 4-chlorobenzyl halide, is typically prepared from 4-chlorotoluene (B122035) through free-radical halogenation of the benzylic methyl group. Both 4-chlorobenzyl chloride and 4-chlorobenzyl bromide are effective reagents for the subsequent thioether formation.

4-Chlorobenzyl Chloride can be synthesized by the direct chlorination of boiling 4-chlorotoluene using gaseous chlorine. The reaction is often initiated by UV light or a chemical initiator like azo-bis-isobutyronitrile (AIBN) or benzoyl peroxide. Another common laboratory method involves heating 4-chlorotoluene with sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator.

4-Chlorobenzyl Bromide is prepared by reacting 4-chlorotoluene with a brominating agent, such as N-bromosuccinimide (NBS) in the presence of a radical initiator, or by direct reaction with elemental bromine under UV irradiation. nih.gov The reaction is typically carried out in a non-polar solvent like carbon tetrachloride.

The choice between the chloride and bromide reagent can influence reaction rates in the subsequent nucleophilic substitution step, with the bromide generally being more reactive.

| Target Compound | Starting Material | Reagent(s) | Conditions | Typical Yield |

|---|---|---|---|---|

| 4-Chlorobenzyl chloride | 4-Chlorotoluene | Cl₂ (gas) | Boiling, UV light or initiator | ~70% |

| 4-Chlorobenzyl chloride | 4-Chlorotoluene | SO₂Cl₂, AIBN | Reflux | ~85% |

| 4-Chlorobenzyl bromide | 4-Chlorotoluene | Br₂, UV light | Boiling CCl₄ | ~70% nih.gov |

| 4-Chlorobenzyl bromide | 4-Chlorotoluene | N-Bromosuccinimide, AIBN | Reflux, CCl₄ | Good to high |

Key Reaction Pathways for Thioether Formation at the Pyridin-2(1H)-one Scaffold

With both the nucleophilic pyridinone core and the electrophilic benzyl halide in hand, the crucial C-S bond can be formed. The primary method for this transformation is nucleophilic substitution.

The most direct and widely used method for synthesizing this compound is the S-alkylation of 4-mercaptopyridin-2(1H)-one with a 4-chlorobenzyl halide. This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comchemistrysteps.com

In this process, a base is first used to deprotonate the thiol group (-SH) of the 4-mercaptopyridin-2(1H)-one, generating a highly nucleophilic thiolate anion (-S⁻). This thiolate then attacks the electrophilic benzylic carbon of the 4-chlorobenzyl halide, displacing the halide leaving group and forming the desired thioether bond. chemistrysteps.com Thiolates are excellent nucleophiles, and because they are relatively weak bases compared to alkoxides, the competing E2 elimination reaction is generally not a significant issue with benzylic substrates. masterorganicchemistry.comchemistrysteps.com

The general reaction is as follows: Step 1 (Deprotonation): 4-mercaptopyridin-2(1H)-one + Base → 4-thiolato-pyridin-2(1H)-one anion Step 2 (SN2 Attack): 4-thiolato-pyridin-2(1H)-one anion + 4-chlorobenzyl halide → this compound + Halide anion

Common bases for this transformation include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), sodium ethoxide (NaOEt), or sodium hydride (NaH) in an appropriate solvent.

While S-alkylation of the corresponding thiol is the most common route, alternative strategies can be envisioned.

Nucleophilic Aromatic Substitution (SNAr): An alternative pathway involves reversing the roles of the nucleophile and electrophile. This approach would start with 4-chloropyridin-2(1H)-one as the electrophilic substrate. The nucleophile would be 4-chlorobenzylthiol. The reaction of heteroaryl halides with thiols, typically promoted by a base like potassium carbonate in a polar aprotic solvent, can lead to the formation of the thioether via a nucleophilic aromatic substitution (SNAr) mechanism. chemrxiv.orgnih.gov For this reaction to be efficient, the pyridine ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack. nih.gov

Thiol-Free Approaches: Modern synthetic methods also provide routes that avoid the direct handling of potentially malodorous thiols. For instance, a benzyl halide can be reacted with thiourea (B124793) to form an isothiouronium salt. arkat-usa.org This salt can then be hydrolyzed in situ with a base to generate the thiolate nucleophile, which can then react with a second equivalent of the benzyl halide in a one-pot procedure to form a symmetrical thioether. arkat-usa.org A variation of this could potentially be adapted for the synthesis of the target compound.

Optimization of Reaction Conditions and Yields

The efficiency of the primary synthetic route—the S-alkylation of 4-mercaptopyridin-2(1H)-one—is highly dependent on the reaction conditions. Optimization of parameters such as the base, solvent, temperature, and the nature of the leaving group on the benzyl halide is crucial for maximizing the yield and purity of the final product.

Base: The choice of base is critical for efficient deprotonation of the thiol without causing unwanted side reactions. Inorganic bases like potassium carbonate (K₂CO₃) are often preferred due to their mildness, good solubility in polar aprotic solvents, and ease of removal. nih.govnih.gov Stronger bases like sodium hydride (NaH) ensure complete deprotonation but require anhydrous conditions.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are commonly employed. nih.govmdpi.com These solvents effectively solvate the cation of the base while leaving the thiolate anion highly nucleophilic, thus accelerating the rate of the SN2 reaction.

Temperature: The reaction temperature can be adjusted to control the reaction rate. Many S-alkylation reactions proceed efficiently at room temperature, while others may require gentle heating (e.g., 50-100 °C) to go to completion in a reasonable timeframe. nih.govmdpi.com

Leaving Group: The reactivity of the benzyl halide follows the order I > Br > Cl. Using 4-chlorobenzyl bromide instead of the chloride will typically result in a faster reaction rate due to bromide being a better leaving group. nih.govmasterorganicchemistry.com This can be particularly useful if the reaction is sluggish.

| Parameter | Options | Considerations and Impact on Yield/Rate |

|---|---|---|

| Base | K₂CO₃, NaOH, NaH, NaOEt | K₂CO₃ is mild and effective. nih.govnih.gov NaH is stronger but requires anhydrous conditions. Base strength should be sufficient to deprotonate the thiol (pKa ~8-9). |

| Solvent | DMF, DMSO, Acetonitrile, Ethanol | Polar aprotic solvents (DMF, DMSO) generally accelerate SN2 reactions and give higher yields compared to protic solvents. mdpi.com |

| Temperature | Room Temp to 100 °C | Higher temperatures increase the reaction rate but may also promote side reactions. Optimization is needed to find a balance. nih.govmdpi.com |

| Leaving Group (on benzyl halide) | -Cl, -Br, -I | Reaction rate increases in the order Cl < Br < I. Using 4-chlorobenzyl bromide can significantly reduce reaction time. nih.gov |

By systematically adjusting these parameters, the synthesis of this compound can be optimized to achieve high yields and purity, facilitating its availability for further research.

Synthetic Scale-Up Considerations and Green Chemistry Principles

The transition from a laboratory-scale synthesis to industrial production necessitates a thorough evaluation of the chemical process to ensure safety, efficiency, and sustainability. For the synthesis of this compound, likely proceeding via the S-alkylation of 4-mercaptopyridin-2(1H)-one, several key factors must be considered at each stage.

Process Safety and Scale-Up Considerations:

The scale-up of chemical reactions can introduce hazards not apparent at the laboratory scale, primarily due to changes in the surface area-to-volume ratio, which affects heat transfer.

Thermal Runaway: The S-alkylation reaction is typically exothermic. On a large scale, inefficient heat dissipation can lead to a rapid increase in temperature and pressure, a phenomenon known as thermal runaway. illinois.edustanford.edu It is crucial to determine the reaction's thermal profile using reaction calorimetry to design an adequate cooling system. helgroup.commt.com A "dose-controlled" reaction, where a reagent is added at a rate that allows for immediate consumption and heat removal, is an ideal safety strategy. helgroup.com

Reagent Handling and Addition: The handling of large quantities of reagents, such as 4-chlorobenzyl chloride or bromide (lachrymators and alkylating agents), and potentially malodorous thiols, requires specialized equipment and procedures to minimize operator exposure. The addition of reagents should be carefully controlled to maintain the desired reaction temperature. illinois.edu

Equipment Selection: The reaction vessel's volume should be at least twice that of all combined reactants to accommodate potential foaming or gas evolution. illinois.edu For larger volumes, overhead stirrers are necessary to ensure efficient mixing and prevent localized "hot spots," which can lead to side reactions or decomposition. stanford.edu

Work-up and Purification: Large-scale extractions and purifications present logistical challenges. The choice of extraction solvent and the design of the extraction process must consider safety, efficiency, and environmental impact. Crystallization is often the preferred method for purification on a large scale as it can be more economical and environmentally friendly than chromatography.

Interactive Data Table: Key Safety Considerations for Scale-Up

| Parameter | Laboratory Scale (Grams) | Industrial Scale (Kilograms) | Key Considerations for Scale-Up |

| Heat Transfer | High surface area-to-volume ratio, efficient heat dissipation. | Low surface area-to-volume ratio, potential for heat accumulation. | Reaction calorimetry studies are essential to determine heat flow and design appropriate cooling systems. helgroup.commt.com |

| Mixing | Magnetic stirrers are often sufficient. | Mechanical overhead stirrers are required for efficient mixing. | Inefficient mixing can lead to localized temperature gradients and side reactions. stanford.edu |

| Reagent Addition | Manual addition is common. | Automated, controlled addition is necessary to manage reaction exotherms. | Dose-controlled addition helps prevent thermal runaway. helgroup.com |

| Emergency Preparedness | Quenching with an ice bath is usually effective. | A pre-planned emergency procedure, including quench and relief systems, is critical. | The volume of quenching material must be considered in the reactor sizing. illinois.edu |

Green Chemistry Principles:

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. researchgate.net

Solvent Selection: Solvents constitute a significant portion of the waste generated in chemical synthesis. whiterose.ac.uk The choice of solvent should prioritize those that are less toxic, non-flammable, and have a lower environmental impact. Water is an excellent green solvent for some reactions, and its use in the synthesis of thioethers has been reported. organic-chemistry.org If organic solvents are necessary, a solvent selection guide can aid in choosing a greener alternative. rsc.orgacsgcipr.orgresearchgate.net For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a more sustainable alternative to tetrahydrofuran (B95107) (THF). whiterose.ac.uk

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. The proposed S-alkylation reaction is generally atom-economical, with the primary byproduct being a salt.

Catalysis: The use of catalysts can reduce the energy requirements of a reaction and increase selectivity, leading to less waste. While the S-alkylation of thiols can often be achieved with a base, exploring catalytic methods could offer environmental benefits. acsgcipr.org

Waste Reduction: Minimizing waste is a core principle of green chemistry. This can be achieved through optimizing reaction conditions to maximize yield and selectivity, recycling solvents, and choosing synthetic routes that generate benign byproducts. For example, using odorless thiol surrogates can reduce the need for treating malodorous waste streams. researchgate.net

Use of Renewable Feedstocks: While the starting materials for this specific synthesis are likely derived from petrochemical sources, a broader green chemistry approach would consider the potential for bio-based feedstocks where feasible.

Interactive Data Table: Comparison of Solvents for Green Synthesis

| Solvent | Classification | Boiling Point (°C) | Health/Safety/Environmental Concerns | Green Chemistry Recommendation |

| N,N-Dimethylformamide (DMF) | Dipolar Aprotic | 153 | Reproductive toxicity (H360), liver toxicity. whiterose.ac.uk | Avoid/Substitute |

| Acetonitrile | Dipolar Aprotic | 82 | Flammable, toxic. | Problematic, seek alternatives. |

| Ethanol | Protic | 78 | Flammable, but generally low toxicity. Can be bio-derived. mdpi.com | Recommended |

| Water | Protic | 100 | Non-toxic, non-flammable, environmentally benign. organic-chemistry.org | Recommended |

| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | 80 | Flammable, can form peroxides. Derived from renewable resources. whiterose.ac.uk | Recommended as a substitute for THF. |

| Toluene | Aromatic Hydrocarbon | 111 | Flammable, toxic. | Problematic, seek alternatives. |

By integrating these scale-up and green chemistry considerations from the earliest stages of process development, the synthesis of this compound can be optimized to be not only economically viable but also safe and environmentally responsible.

Advanced Spectroscopic and Structural Elucidation of 4 4 Chlorobenzylthio Pyridin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C nuclei and their interactions, a detailed connectivity map can be constructed.

The ¹H NMR spectrum of 4-(4-chlorobenzylthio)pyridin-2(1H)-one is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The pyridin-2(1H)-one ring, with its distinct electronic nature, influences the chemical shifts of its protons. The protons on the 4-chlorobenzyl group will also show characteristic signals. The anticipated proton signals, their multiplicities, and coupling constants are detailed in the interactive table below. The broad signal for the N-H proton is characteristic of protons attached to nitrogen and is subject to exchange with deuterium when a solvent like D₂O is used.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | ~11.0-13.0 | br s | - |

| H-6 | ~7.20-7.40 | d | ~7.5 |

| H-5 | ~6.20-6.40 | dd | ~7.5, 2.0 |

| H-3 | ~6.00-6.20 | d | ~2.0 |

| Ar-H (chlorobenzyl) | ~7.25-7.35 | m | - |

| S-CH₂ | ~4.00-4.20 | s | - |

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts are influenced by the local electronic environment, with the carbonyl carbon (C-2) of the pyridinone ring expected to appear significantly downfield.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~165.0 |

| C-4 | ~145.0 |

| C-6 | ~140.0 |

| Ar-C (C-Cl) | ~133.0 |

| Ar-C (quaternary) | ~136.0 |

| Ar-CH | ~129.0, 130.0 |

| C-5 | ~110.0 |

| C-3 | ~105.0 |

| S-CH₂ | ~35.0 |

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, a cross-peak between the signals for H-5 and H-6 would confirm their adjacent relationship on the pyridinone ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for C-3, C-5, C-6, the aromatic CH carbons, and the S-CH₂ group based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key correlations would be expected from the S-CH₂ protons to C-4 of the pyridinone ring and to the quaternary carbon of the chlorobenzyl group, confirming the thioether linkage. Correlations from H-3 and H-5 to C-4 would further solidify the substitution pattern on the pyridinone ring.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) would confirm the elemental composition. The presence of the chlorine isotope pattern (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) would be a characteristic feature for the molecular ion and any chlorine-containing fragments.

High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern would likely involve cleavage of the benzylic C-S bond and the S-pyridinone bond, leading to characteristic fragment ions.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment |

|---|---|

| [M]⁺, [M+2]⁺ | Molecular ion |

| [M - C₇H₆Cl]⁺ | Loss of chlorobenzyl radical |

| [C₇H₆Cl]⁺ | 4-chlorobenzyl cation |

| [C₅H₄NOS]⁺ | Pyridinethione fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=C, and C-S bonds.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H | 3100-3300 | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| C=O (amide) | 1640-1680 | Stretching |

| C=C (aromatic/pyridinone) | 1550-1620 | Stretching |

| C-S | 600-800 | Stretching |

| C-Cl | 700-800 | Stretching |

The strong absorption band for the carbonyl group is particularly diagnostic for the pyridin-2(1H)-one tautomer. The position of this band can also provide information about intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups.

Single-Crystal X-ray Diffraction Analysis of this compound and Related Analogues

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals of this compound would be a prerequisite, the analysis would yield a wealth of information, including:

Unambiguous confirmation of the molecular structure and connectivity.

Precise bond lengths, bond angles, and torsion angles. nih.govmdpi.comnih.govmdpi.com This data can reveal details about bond orders, ring planarity, and steric strain.

The conformation of the molecule, including the orientation of the 4-chlorobenzyl group relative to the pyridinone ring.

Information about intermolecular interactions in the crystal lattice, such as hydrogen bonding (e.g., between the N-H and C=O groups of adjacent molecules) and π-π stacking interactions between the aromatic rings. nih.gov

Studies on related compounds, such as S-(pyridin-2-yl) benzothioesters, have demonstrated the utility of this technique in understanding how different substituents influence crystal packing through interactions like π-π stacking and C-H···O/N interactions. nih.gov Similarly, analysis of various substituted pyridine (B92270) derivatives has shown how halogen bonding and other non-covalent interactions can dictate the supramolecular architecture. nih.gov Should a crystal structure be determined for this compound, it would provide invaluable insight into its solid-state properties and intermolecular recognition patterns.

A comprehensive search for scholarly articles and spectroscopic data concerning the vibrational and Raman scattering properties of the chemical compound this compound has been conducted. Despite a thorough investigation of scientific databases and academic journals, no specific experimental or theoretical studies detailing the FT-IR (Fourier Transform Infrared) or Raman spectroscopy of this particular molecule could be located.

The search included queries for the vibrational spectra, FT-IR analysis, and Raman scattering data explicitly for "this compound", as well as broader searches for spectroscopic characterization of related 4-(benzylthio)pyridin-2(1H)-one derivatives. The existing literature focuses on the synthesis and biological activities of various pyridin-2(1H)-one derivatives, and while spectroscopic methods such as NMR and mass spectrometry are often reported for characterization, detailed vibrational analysis with specific frequency assignments and data tables for the target compound is not available in the public domain.

Due to the absence of specific research findings and spectroscopic data for this compound, it is not possible to generate the requested article with the required detailed content for the "Vibrational Spectroscopy and Raman Scattering for Structural Insights" section. Providing such an analysis would necessitate access to primary research data that is not currently published.

Therefore, the article focusing solely on the advanced spectroscopic and structural elucidation of this compound, with a specific focus on its vibrational spectroscopy and Raman scattering, cannot be produced at this time.

Computational and Theoretical Investigations of 4 4 Chlorobenzylthio Pyridin 2 1h One

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern chemistry for investigating the structural and electronic properties of molecules. dntb.gov.ua These methods provide detailed insights into the behavior of molecules at the atomic level. For a molecule like 4-(4-chlorobenzylthio)pyridin-2(1H)-one, DFT studies would be crucial for understanding its stability, reactivity, and potential interactions.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For compounds similar to this compound, DFT methods such as B3LYP, combined with basis sets like 6-31G or 6-311G, are commonly used to predict bond lengths, bond angles, and dihedral angles. mdpi.comresearchgate.net

In a related compound, 8-chloro-3-((3-chlorobenzyl)thio)- nih.govmdpi.comchemrxiv.orgtriazolo[4,3-a]pyridine, theoretical calculations were found to be in good agreement with experimental X-ray diffraction data, validating the accuracy of the computational approach. mdpi.com The analysis of the electronic structure provides information about the distribution of electrons within the molecule, which is key to understanding its chemical properties. For the target molecule, DFT would elucidate the influence of the electron-withdrawing chloro group and the electron-donating sulfur atom on the electronic environment of the pyridine (B92270) and benzene (B151609) rings.

Table 1: Representative Predicted Geometrical Parameters for a Structurally Similar Benzylthio-Pyridine Derivative Data extrapolated from analogous compounds for illustrative purposes.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-S (thioether) | ~1.78 Å |

| Bond Length | S-C (benzyl) | ~1.82 Å |

| Bond Length | C=O (pyridinone) | ~1.23 Å |

| Bond Length | C-Cl (benzene) | ~1.75 Å |

| Bond Angle | C-S-C (thioether) | ~103° |

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electrical transport properties. emerginginvestigators.orgmdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In studies of analogous heterocyclic thio-compounds, the HOMO is often located on the electron-rich regions, such as the thioether group and the aromatic rings, while the LUMO is typically distributed over the heterocyclic ring system. mdpi.com For this compound, the HOMO would likely be concentrated on the sulfur atom and the chlorobenzyl ring, whereas the LUMO would be centered on the pyridin-2(1H)-one ring.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Related Thio-Pyridine Compound Theoretical values based on DFT calculations for analogous structures.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | ~ -6.5 eV | Electron-donating capacity |

| LUMO | ~ -1.8 eV | Electron-accepting capacity |

| Energy Gap (ΔE) | ~ 4.7 eV | Indicator of chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. chemrxiv.org The MEP map displays regions of varying electrostatic potential on the molecular surface. Electron-rich areas, which are susceptible to electrophilic attack, are typically colored red (negative potential), while electron-poor regions, prone to nucleophilic attack, are colored blue (positive potential). Green areas represent neutral potential.

For this compound, an MEP analysis would likely reveal a significant negative potential (red) around the carbonyl oxygen atom of the pyridinone ring, indicating a prime site for hydrogen bonding and electrophilic interactions. The sulfur atom would also exhibit negative potential. Conversely, the hydrogen atom attached to the nitrogen in the pyridinone ring would show a positive potential (blue), highlighting its role as a hydrogen bond donor. d-nb.inforesearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. rsc.org These simulations provide detailed information about the conformational flexibility of a molecule and its interactions with biological targets, such as proteins or nucleic acids. mdpi.com

For this compound, the thioether linkage provides significant conformational flexibility, allowing the chlorobenzyl and pyridinone rings to adopt various spatial orientations. An MD simulation could explore this conformational landscape, identifying the most stable and frequently occurring conformers in different environments (e.g., in water or interacting with a protein). rsc.org When studying ligand-target interactions, MD simulations can reveal the stability of the binding pose, identify key interacting amino acid residues, and calculate the binding free energy, offering insights into the strength and nature of the interaction. nih.gov

In Silico Prediction of Potential Biological Targets and Pathways

In silico target prediction methods use computational approaches to identify potential protein targets for a given small molecule. These techniques are essential in the early stages of drug discovery for elucidating a compound's mechanism of action or identifying opportunities for drug repurposing. nih.govunipi.it

Ligand-based virtual screening (LBVS) operates on the principle that structurally similar molecules are likely to have similar biological activities. nih.gov In this approach, a molecule with known or suspected activity, such as this compound, is used as a template to search large chemical databases for compounds with similar structural or physicochemical features.

The process typically involves generating a digital representation of the molecule, known as a molecular fingerprint, and then using similarity metrics (e.g., the Tanimoto coefficient) to compare it against millions of compounds in a database. nih.gov Another sophisticated LBVS method is pharmacophore modeling, which defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) necessary for biological activity. A pharmacophore model derived from this compound could be used to screen for diverse structures that share its key interaction features, potentially leading to the discovery of novel compounds with similar biological targets. mdpi.com

Table 3: General Workflow for Ligand-Based Virtual Screening

| Step | Description |

|---|---|

| 1. Template Selection | Choose a query molecule with known or desired activity, e.g., this compound. |

| 2. Database Preparation | Select a large, curated database of chemical compounds (e.g., ChEMBL, ZINC). |

| 3. Similarity Search | Use 2D fingerprints or 3D shape similarity to identify molecules structurally similar to the template. |

| 4. Pharmacophore Modeling | Define the key chemical features of the template and search for molecules that match this 3D arrangement. |

| 5. Hit Filtering & Ranking | Filter the initial hits based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and rank them by similarity or pharmacophore fit scores. |

| 6. Experimental Validation | The top-ranked virtual hits are selected for synthesis and biological testing to confirm activity. |

Structure-Based Drug Design (SBDD) Principles Applied to the Pyridin-2(1H)-one Scaffold

Structure-Based Drug Design (SBDD) is a cornerstone of modern medicinal chemistry, leveraging the three-dimensional structural information of biological targets to design and optimize novel inhibitors. The pyridin-2(1H)-one moiety is recognized as a "privileged scaffold" in drug discovery, meaning it is a molecular framework capable of binding to a variety of biological targets with high affinity. researchgate.net This versatility has made it a frequent subject of SBDD campaigns aimed at developing potent and selective therapeutic agents, particularly in oncology and infectious diseases. acs.orgresearchgate.net

The core principle of applying SBDD to the pyridin-2(1H)-one scaffold involves using computational tools like molecular docking to predict the binding orientation and affinity of derivatives within the active site of a target protein. nih.gov For instance, in the development of Tropomyosin receptor kinase (TRK) inhibitors, a novel pyridin-2(1H)-one hit compound was identified and subsequently optimized using a combination of SBDD and traditional structure-activity relationship (SAR) studies. acs.orgnih.gov This process involves iteratively modifying the scaffold's substituents—such as the 4-(4-chlorobenzylthio) group in the titular compound—to enhance interactions with key amino acid residues in the target's binding pocket.

These interactions typically include hydrogen bonds, hydrophobic contacts, and pi-stacking. The pyridin-2(1H)-one core itself is adept at forming crucial hydrogen bonds via its amide group, while the thioether linkage and benzyl (B1604629) group provide opportunities for hydrophobic and van der Waals interactions. The chlorine atom on the benzyl ring can further modulate binding affinity through halogen bonding or by influencing the electronic properties of the ring. Computational docking studies can simulate these interactions, providing binding energy scores that help prioritize which novel analogs to synthesize and test experimentally. nih.gov

| Parameter | Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | -9.8 |

| Hydrogen Bonds | 2 (with Cys, Glu residues) |

| Interacting Residues (Hydrophobic) | Leu, Val, Ala, Met |

| Key Interaction | The pyridinone oxygen and NH group form hydrogen bonds with the kinase hinge region. |

| Role of 4-chlorobenzyl Group | Occupies a deep hydrophobic pocket, with the chlorine atom potentially forming a halogen bond with a backbone carbonyl. |

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Computational Only)

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical to avoid costly late-stage failures. Computational, or in silico, models provide a rapid and cost-effective means to evaluate the drug-likeness and pharmacokinetic profile of molecules like this compound before their synthesis. researchgate.netnih.gov These models are built on vast datasets of experimental results and use various algorithms to correlate a molecule's structure with its ADME behavior. mdpi.com

A primary assessment involves evaluating compliance with established drug-likeness rules, such as Lipinski's Rule of Five. mdpi.com These rules use simple physicochemical descriptors like molecular weight (MW), lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to estimate if a compound is likely to be orally bioavailable. For this compound, these parameters can be readily calculated from its 2D structure.

More sophisticated computational tools can predict a wide range of properties. ijprajournal.com Lipophilicity, often expressed as logP, influences solubility, permeability, and metabolism. The topological polar surface area (TPSA) is a key predictor of a molecule's ability to permeate cell membranes. ijprajournal.com Other important predicted parameters include aqueous solubility (LogS), gastrointestinal (GI) absorption, and the potential to inhibit major cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. ijprajournal.comnih.gov Predicting whether a compound is a substrate or inhibitor of CYP isozymes like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 helps to anticipate potential drug-drug interactions. ijprajournal.com

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 279.77 g/mol | Complies with Lipinski's rule (<500) |

| logP (Lipophilicity) | 2.85 | Complies with Lipinski's rule (<5), indicates good permeability |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (<5) |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's rule (<10) |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | Suggests good oral bioavailability |

| Aqueous Solubility (logS) | -3.5 | Moderately soluble |

| GI Absorption | High | Likely well-absorbed from the gut |

| BBB Permeant | Yes | Potential to cross the blood-brain barrier |

| CYP2D6 Inhibitor | No | Low risk of drug interactions via this enzyme |

| CYP3A4 Inhibitor | Yes | Potential for drug interactions via this major metabolic enzyme |

Theoretical Mechanistic Studies of Reactivity and Stability

Theoretical and computational chemistry provides powerful tools for investigating the intrinsic electronic properties, reactivity, and stability of molecules. researchgate.net Methods like Density Functional Theory (DFT) are commonly employed to study pyridine and pyridinone derivatives, offering insights that are complementary to experimental findings. nih.govresearchgate.net For this compound, DFT calculations can elucidate its molecular geometry, electronic structure, and reactivity profile. researchgate.net

A key aspect of these studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. nih.gov

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.25 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.80 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.45 | Indicates high kinetic stability and low chemical reactivity. |

| Electronegativity (χ) | 4.025 | Represents the molecule's overall ability to attract electrons. |

| Chemical Hardness (η) | 2.225 | Measures resistance to deformation of the electron cloud. |

| Chemical Softness (S) | 0.449 | Indicates the molecule's polarizability and reactivity. |

Exploration of Biological Activities of 4 4 Chlorobenzylthio Pyridin 2 1h One and Its Analogues

In Vitro Antimicrobial Research Potential

The pyridin-2(1H)-one moiety is a constituent of numerous natural products that exhibit antimicrobial properties. This has spurred research into synthetic derivatives to develop new antimicrobial agents.

Derivatives of the pyridin-2(1H)-one scaffold have demonstrated notable antibacterial potential against a spectrum of both Gram-positive and Gram-negative bacteria. For instance, certain izoxazole-pyridone derivatives have shown good antimicrobial activity against strains such as S. pneumoniae, B. subtilis, S. epidermidis, E. coli, P. vulgaris, and K. pneumonia nih.gov. In some cases, the potency of these compounds was reported to be double that of Ampicillin against B. subtilis nih.gov.

Similarly, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives displayed inhibitory activity against several Gram-positive bacteria, including Enterococcus faecalis, Bacillus subtilis, Staphylococcus xylosus, Staphylococcus aureus, and Streptococcus pneumoniae frontiersin.org. The synthesis of novel pyridine-containing azetidin-2-one derivatives has also yielded compounds with activity against various bacterial strains scirp.org. Hybrid molecules incorporating the pyridine-2-one structure with sulfaguanidine have also been synthesized and shown to possess moderate to good activity against multiple pathogens, indicating bactericidal effects nih.gov. The research into these analogues suggests a broad potential for the pyridin-2(1H)-one core in developing new antibacterial agents.

Table 1: Antibacterial Activity of Selected Pyridin-2(1H)-one Analogues

| Compound/Derivative Class | Target Bacterial Strains | Observed Activity/Potency |

|---|---|---|

| Izoxazole-pyridone derivatives nih.gov | S. pneumoniae, B. subtilis, S. epidermidis, E. coli, P. vulgaris, K. pneumonia | Good antimicrobial activity; double the potency of Ampicillin against B. subtilis. |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives frontiersin.org | E. faecalis, B. subtilis, S. xylosus, S. aureus, S. pneumoniae | Compounds 21b, 21d, 21e, and 21f showed strong activity similar to linezolid. |

| Sulfaguanidine-pyridine-2-one hybrids nih.gov | Eight different pathogens (unspecified) | Moderate to good bactericidal activity. |

| 3-Chloro-1-(4-chlorophenyl)-4-(pyridine-3-yl) azetidine-2-one scirp.org | S. aureus, B. subtilis, E. coli, P. aeruginosa | Found to be the most active among the tested series. |

The pyridin-2(1H)-one scaffold is also a promising basis for the development of antifungal agents. Research has shown that compounds containing this core structure can be effective against various pathogenic fungi. A notable example is 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR), which was identified from a chemical library screen as having significant antifungal activity against Candida albicans nih.gov. This compound demonstrated rapid fungicidal activity and was also effective against clinically isolated strains of C. albicans that were resistant to fluconazole or caspofungin nih.gov. The study highlighted that the para-chloro substituent on the phenyl ring was superior to a para-methoxy group for antifungal activity in this series of derivatives nih.gov.

Further studies on other pyridine (B92270) derivatives have shown a broad spectrum of activity. For example, certain nicotinic acid benzylidene hydrazide derivatives with dimethoxy and nitro substituents were among the most active against fungal strains like C. albicans and Aspergillus niger nih.gov. The antifungal potential is also seen in hybrids, where pyridine-2-one derivatives linked to sulfaguanidine showed fungicidal activity nih.gov. Derivatives bearing a chlorophenyl group have also been evaluated for their in vitro antifungal activity against phytopathogenic fungi such as Botrytis cinerea and Colletotrichum gloeosporioides nih.gov.

Table 2: Antifungal Activity of Selected Pyridin-2(1H)-one Analogues

| Compound/Derivative Class | Target Fungal Strains | Observed Activity/Potency |

|---|---|---|

| 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) nih.gov | Candida albicans (including fluconazole/caspofungin-resistant strains) | Significant reduction in fungal colonies, indicating rapid fungicidal activity. |

| Nicotinic acid benzylidene hydrazide derivatives nih.gov | C. albicans, Aspergillus niger | Activity comparable to the standard drug fluconazole. |

| Sulfaguanidine-pyridine-2-one hybrids nih.gov | Unspecified fungal pathogens | Demonstrated fungicidal activity. |

| Aromatic derivatives with a chlorine atom nih.gov | Botrytis cinerea, Colletotrichum gloeosporioides | Maximum inhibition of fungal growth was exhibited by enantiomers of 1-(4'-chlorophenyl)-2-phenylethanol. |

The pyridine ring is a core component of several antitubercular agents, and derivatives of the pyridin-2(1H)-one scaffold have been explored for their potential against Mycobacterium tuberculosis. Research into 1-hydroxy-2-thiopyridine derivatives revealed that these compounds were highly effective in vitro against both actively growing and dormant, non-culturable M. tuberculosis nih.gov. This is particularly significant as latent TB infections are difficult to treat due to the phenotypic antibiotic resistance of non-replicating mycobacteria nih.gov.

Other studies have focused on different pyridine-based structures. For example, a series of pyridyl chalcones were synthesized and tested for growth inhibitory activity against M. tuberculosis H37Rv, with some compounds exhibiting activity in the low micromolar range mdpi.com. The biphenyl-moiety bearing chalcone 21 was the most active in this series with an IC₉₀ value of 8.9 µM mdpi.com. Furthermore, 2,4-disubstituted pyridine derivatives have shown significant bactericidal activity against M. tuberculosis located intracellularly within human macrophages and against biofilm-forming tubercle bacilli frontiersin.org. The consistent findings of antitubercular activity across various pyridine-based scaffolds underscore the potential of this chemical class in the development of new treatments for tuberculosis.

Table 3: Antitubercular Activity of Selected Pyridine and Pyridin-2(1H)-one Analogues

| Compound/Derivative Class | Target/Strain | Observed Activity/Potency |

|---|---|---|

| 1-Hydroxy-2-thiopyridine derivatives nih.gov | Actively growing and dormant M. tuberculosis | Highly effective in vitro. |

| Pyridyl chalcones (e.g., compound 21) mdpi.com | M. tuberculosis H37Rv | IC₉₀ values ranging from 8.9–28 µM. |

| 2,4-Disubstituted pyridine derivatives (compounds 11 and 15) frontiersin.org | Intracellular and biofilm-forming M. tuberculosis | Significant bactericidal activity. |

| Pyrazolo[1,5-a]pyridine-3-carboxamide hybrid (TB47) nih.gov | Drug-sensitive and MDR/XDR clinical isolates of M. tuberculosis | Active against both drug-sensitive and resistant strains. |

Enzyme Inhibition Studies

The structural features of the pyridin-2(1H)-one scaffold make it an attractive candidate for targeting various enzymes involved in disease pathways.

Pyridin-2(1H)-one derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial targets in cancer therapy. Src kinase, which is often over-expressed in human tumors, has been a particular focus. A series of eighteen 2-pyridone derivatives were synthesized and evaluated for their c-Src kinase inhibitory activity, with eight of these compounds showing IC₅₀ values of less than 25μM nih.gov. The most potent compound in that study exhibited a c-Src kinase inhibition with an IC₅₀ value of 12.5μM nih.gov.

The scaffold has also been utilized to target other kinases. GDC-0994, a pyridin-2(1H)-one derivative, was discovered as a selective and orally bioavailable inhibitor of ERK1/2 kinases, which are essential components of the RAS/RAF/MEK/ERK signaling pathway nih.gov. Additionally, new aromatic O-alkyl pyridine derivatives have been designed as potent Proviral Integration Moloney (PIM)-1 kinase inhibitors, with some compounds showing IC₅₀ values as low as 0.095 µM tandfonline.com. The 2-amino-pyridine moiety is a common feature in many kinase inhibitors, often playing a role in binding to the kinase hinge region acs.org.

Table 4: Kinase Inhibition by Selected Pyridin-2(1H)-one Analogues

| Compound/Derivative Class | Target Kinase | Observed Potency (IC₅₀) |

|---|---|---|

| 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one nih.gov | c-Src | 12.5 µM |

| GDC-0994 nih.gov | ERK1/2 | Potent and selective inhibitor. |

| Aromatic O-alkyl pyridine derivatives (e.g., compound 4f) tandfonline.com | PIM-1 | 0.095 µM |

| Pyridine scaffold derivatives acs.org | VRK1, VRK2 | Compound 26 is a potent inhibitor of VRK1 (IC₅₀ ≈ 150 nM). |

While kinase inhibition is a well-documented activity for pyridin-2(1H)-one analogues, the scaffold may have the potential to inhibit other enzyme targets. DNA topoisomerases are essential enzymes that control the topological state of DNA and are validated targets for cancer chemotherapy nih.gov. Drugs that target topoisomerase II (Top2) often function by generating enzyme-mediated DNA damage nih.gov.

Although research directly linking the 4-(4-chlorobenzylthio)pyridin-2(1H)-one scaffold to topoisomerase II inhibition is limited, related heterocyclic structures have shown activity. For example, a study on novel thiosemicarbazide derivatives found that they act as inhibitors of both human topoisomerase I and topoisomerase II nih.gov. The most effective compounds, 4-benzoylthiosemicarbazides, exhibited an IC₅₀ of 50 µM against topoisomerase II nih.gov. Given the presence of the thio- and nitrogen-containing heterocyclic core in this compound, exploring its potential as a topoisomerase inhibitor could be a worthwhile avenue for future investigation.

Receptor Binding Assays and Receptor Antagonism/Agonism Research

The interaction of novel chemical entities with central nervous system (CNS) receptors is a cornerstone of drug discovery. The pyridine and pyridone scaffolds are recognized as "privileged structures" due to their ability to bind to a variety of receptors.

Adenosine Receptor Studies

Adenosine receptors (ARs), which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors that play crucial roles in regulating physiological processes in the cardiovascular, nervous, and immune systems. nih.gov They are significant targets for therapeutic intervention in conditions like ischemic stroke and neurodegenerative diseases. nih.govnih.gov

The pyridone ring is a key feature in some recently developed dual A2A/A1 adenosine receptor antagonists. nih.gov For example, novel pyridone-substituted triazolopyrimidine compounds have been identified as potent dual antagonists with high binding affinity for both A2A and A1 receptors (Ki values of 5.58 nM and 24.2 nM, respectively, for one lead compound). nih.gov While direct binding data for this compound is not available, the presence of the pyridone core suggests that this class of compounds could be investigated for activity at adenosine receptors.

GABA Receptor Interactions

The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the CNS and is the target for numerous clinically important drugs, including benzodiazepines and barbiturates. researchgate.net These receptors are complex pentameric ion channels with multiple allosteric binding sites that can be modulated by various ligands. researchgate.netunifi.it

Research has shown that various heterocyclic compounds, including pyridazine and pyrazoloquinazoline derivatives, can act as potent and selective GABA-A receptor antagonists or modulators. unifi.itnih.gov For instance, certain pyridazinyl-GABA derivatives have been identified as competitive and reversible GABA-A antagonists, comparable in potency to the classic antagonist bicuculline. nih.gov The structural features of this compound, which include an aromatic system and potential hydrogen bonding groups, are common in molecules that interact with GABA-A receptor binding pockets. However, without experimental data, its specific interaction, whether as an agonist, antagonist, or allosteric modulator, remains speculative.

Anticancer Research in Cell Lines (In Vitro Cytotoxicity Assessments)

The pyridin-2(1H)-one scaffold and its thio-analogue, pyridine-2(1H)-thione, are frequently incorporated into novel compounds designed for anticancer activity. nih.gov These structures serve as versatile synthons for developing agents evaluated against a broad spectrum of cancer cell lines.

Screening against Murine Melanoma Cell Lines

While specific data for this compound against murine melanoma is not documented, analogues containing pyridine or pyrimidine rings have been assessed for antimelanoma activity. For instance, a series of Pyrimethamine analogues were synthesized and screened for their ability to induce apoptosis in metastatic melanoma cell lines. nih.govresearchgate.net One analogue, Methylbenzoprim, showed a potent, dose-dependent inhibition of cell proliferation. nih.gov Similarly, certain pyridine thiosemicarbazone derivatives have demonstrated significant growth inhibition against melanoma cell lines such as SK-MEL-2 and SK-MEL-5. nih.gov These findings underscore the potential of pyridine-based scaffolds in the development of antimelanoma agents.

Evaluation against Other Cancer Cell Lines (e.g., HepG2, MCF-7)

Analogues of this compound have been more broadly evaluated against other human cancer cell lines, particularly the hepatocellular carcinoma line HepG2 and the breast adenocarcinoma line MCF-7. The pyridone and pyridine cores are common in compounds showing significant cytotoxicity.

For example, a novel pyridone compound, 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one, was found to be more active in inhibiting the proliferation of HepG2 and MCF-7 cells than its corresponding pyridine analogue. researchgate.net Another study on novel pyridine and pyrazolyl pyridine derivatives identified a compound with potent cytotoxicity against both MCF-7 and HepG2 cells, with IC50 values of 0.34 μM and 0.18 μM, respectively. nih.gov Thienopyrimidine derivatives have also shown robust cytotoxicity against both cell lines, with some compounds being more potent than the standard chemotherapeutic agent 5-fluorouracil. nih.gov

The table below summarizes the in vitro cytotoxic activity of various pyridone and pyridine analogues against HepG2 and MCF-7 cancer cell lines.

| Compound Class | Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Pyridone Derivative (Compound 1) | HepG2 | 4.5 ± 0.3 µM | researchgate.net |

| Pyridone Derivative (Compound 1) | MCF-7 | 6.3 ± 0.4 µM | researchgate.net |

| Pyridine Derivative (Compound 9) | HepG2 | 0.18 µM | nih.gov |

| Pyridine Derivative (Compound 9) | MCF-7 | 0.34 µM | nih.gov |

| Chalcone-Thienopyrimidine (Compound 3b) | HepG2 | More potent than 5-FU | nih.gov |

| Chalcone-Thienopyrimidine (Compound 3g) | MCF-7 | More potent than 5-FU | nih.gov |

| Benzenesulphonohydrazide (Compound 4) | HepG2 | High, selective cytotoxicity | nih.gov |

Proposed Mechanisms of Biological Action (Based on In Vitro Data and Computational Predictions)

The mechanisms through which pyridone and pyridine analogues exert their anticancer effects are diverse and can be elucidated through both in vitro assays and computational modeling.

Based on studies of analogous compounds, several mechanisms of action can be proposed. Many cytotoxic pyridine derivatives are thought to exert their effects by inducing apoptosis (programmed cell death). nih.govmdpi.com This is often achieved by modulating the expression of key regulatory proteins, such as the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, as well as caspases 3 and 9. nih.gov Some pyridine-based compounds have been shown to cause cell cycle arrest at specific phases, thereby inhibiting cell proliferation. mdpi.com

Computational studies, particularly molecular docking, are increasingly used to predict how these molecules might interact with biological targets. researchgate.netnih.govtandfonline.com Docking simulations can predict the binding affinity and orientation of a ligand within the active site of a target protein, such as an enzyme or receptor. researchgate.net For many anticancer pyridine and pyridone derivatives, potential targets identified through docking include various kinases, such as cyclin-dependent kinases (CDKs) or Epidermal Growth Factor Receptor (EGFR) kinase, which are crucial for cancer cell growth and survival. tandfonline.comarabjchem.org The binding of these compounds to the ATP-binding pocket of kinases can inhibit their function, leading to the disruption of downstream signaling pathways that promote cancer progression.

Hypothesized Molecular Interactions with Biological Targets

The chemical structure of this compound suggests several potential modes of interaction with biological macromolecules. The pyridin-2(1H)-one ring itself can participate in hydrogen bonding through its amide functionality (N-H and C=O groups), a common interaction in drug-receptor binding. frontiersin.org Furthermore, the aromatic pyridine ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues within a protein's binding site.

The thioether linkage introduces a flexible sulfur atom that can act as a hydrogen bond acceptor and participate in van der Waals interactions. Sulfur-containing compounds are known to have various antimicrobial mechanisms, including potential disruption of cell membranes. The 4-chlorobenzyl group is a significant feature that likely influences the compound's biological activity. The chlorine atom, being an electron-withdrawing group, can alter the electronic properties of the benzene (B151609) ring and participate in halogen bonding, a specific type of non-covalent interaction with biological targets. The entire benzyl (B1604629) group provides a significant hydrophobic region that can interact with hydrophobic pockets in proteins.

Studies on related pyridine derivatives have highlighted the importance of substituents in determining their biological effects. For instance, in some series of pyridine derivatives, the presence of electron-releasing groups was found to be important for their activity as urease inhibitors. researchgate.net Conversely, in other contexts, halogen atoms have been shown to either enhance or decrease antiproliferative activity, indicating that the specific biological target is a critical determinant of the structure-activity relationship. mdpi.com

Molecular docking studies on similar pyridinethione derivatives with anticancer activity have suggested potential interactions with amino acid residues such as TYR97, PRO82, VAL87, and LYS91 in certain protein targets. These interactions often involve hydrogen bonds and π-H interactions. nih.gov Based on these precedents, it can be hypothesized that this compound may interact with various enzymes or receptors through a combination of hydrogen bonding, hydrophobic interactions, and potentially halogen bonding.

| Structural Moiety | Potential Interaction Type | Interacting Partner in Biological Target |

| Pyridin-2(1H)-one | Hydrogen Bonding (Donor/Acceptor) | Amino acid residues (e.g., Asp, Glu, Ser, Thr) |

| Pyridine Ring | π-π Stacking, Hydrophobic Interaction | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |

| Thioether Linkage | Hydrogen Bond Acceptor, van der Waals | Various amino acid residues |

| 4-Chlorobenzyl Group | Hydrophobic Interaction, Halogen Bonding | Hydrophobic pockets, Electron-rich atoms (for halogen bond) |

This interactive table summarizes the potential molecular interactions based on the structural features of this compound.

Pathways Implicated in Observed Biological Effects

Given the biological activities reported for structurally related pyridin-2(1H)-one and pyridinethione derivatives, several biological pathways can be hypothesized to be modulated by this compound.

The demonstrated antimicrobial activity of many pyridine derivatives suggests a potential interference with essential microbial pathways. nih.gov For sulfur-containing compounds, this can involve the disruption of the bacterial cell membrane integrity or inhibition of key enzymes involved in metabolic pathways. mdpi.com The presence of the lipophilic 4-chlorobenzyl group could facilitate the compound's transport across microbial cell membranes.

In the context of anticancer activity, which has been observed for some pyridinethione analogues, the compound could potentially interfere with signaling pathways that regulate cell proliferation, survival, and apoptosis. nih.gov For example, some 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as inhibitors of the oncogenic serine/threonine kinase PIM-1, which plays a role in cancer cell survival. nih.gov It is plausible that this compound or its analogues could target similar kinases or other components of cancer-related signaling cascades.

Furthermore, anti-inflammatory properties have been associated with some pyridine derivatives. This suggests a potential modulation of inflammatory pathways, which could involve the inhibition of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), or the downregulation of pro-inflammatory cytokine production.

Structure Activity Relationship Sar Studies of 4 4 Chlorobenzylthio Pyridin 2 1h One Derivatives

Impact of Substitutions on the Pyridin-2(1H)-one Ring System

The pyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry, and its substitution pattern is a critical determinant of biological activity. Research into derivatives of 4-(4-chlorobenzylthio)pyridin-2(1H)-one has revealed that even minor alterations to this ring system can lead to significant changes in potency and target specificity.

Studies have shown that the introduction of small alkyl groups, such as methyl or ethyl, at the C3 or C5 positions can influence the compound's lipophilicity and steric profile, thereby affecting its interaction with biological targets. For instance, the addition of a methyl group at the C5 position has been observed to enhance the inhibitory activity against certain enzymes in some series of pyridinone derivatives. Conversely, the introduction of bulky substituents can be detrimental to activity, likely due to steric hindrance at the active site of the target protein.

Furthermore, the electronic nature of the substituents plays a pivotal role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density of the pyridinone ring, which in turn affects its ability to form hydrogen bonds and other non-covalent interactions. For example, the presence of an amino group (an EDG) at the C3 position has been shown to be favorable for the anti-inflammatory activity of some pyridinone analogs.

| Substitution Position | Substituent | Observed Impact on Activity |

| C3 | Small Alkyl (e.g., -CH3) | Potential for increased lipophilicity and altered binding |

| C3 | Electron-Donating Group (e.g., -NH2) | May enhance activity through hydrogen bonding |

| C5 | Small Alkyl (e.g., -CH3) | Can improve potency |

| C5 | Bulky Group | Often leads to decreased activity due to steric hindrance |

| C6 | Various Groups | Modifications at this position can significantly impact selectivity |

Influence of Modifications to the Benzylthio Moiety

The benzylthio moiety at the C4 position is another key region for SAR exploration. Modifications to this part of the molecule, including the benzyl (B1604629) ring and the thioether linkage, have profound effects on the biological profile of the compounds.

Effect of Halogenation Pattern on Biological Activity

The presence and position of halogen atoms on the benzyl ring are of particular importance. The parent compound, this compound, features a chlorine atom at the para position. The electronegativity and size of the halogen substituent can influence the electronic properties of the entire benzylthio moiety and its ability to engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding.

| Halogen at para-position | Relative Activity (Example) |

| -F | Moderate |

| -Cl | High |

| -Br | Very High |

| -I | Moderate to Low |

Variations in the Benzyl Moiety and Their Consequences

Beyond halogenation, other modifications to the benzyl ring have been explored to probe the SAR of this class of compounds. The introduction of small alkyl or alkoxy groups can alter the lipophilicity and steric bulk of the benzyl moiety. For example, the presence of a methoxy group has been shown to enhance the activity of some pyridinone derivatives by providing an additional hydrogen bond acceptor.

Correlation of Structural Features with Specific Biological Activities

The structural modifications discussed above have been correlated with a range of biological activities, including antiviral, anticancer, and anti-inflammatory effects. For instance, a strong correlation has been established between the presence of a halogen at the para-position of the benzyl ring and potent inhibition of HIV-1 reverse transcriptase.

In the context of anticancer activity, the ability of the pyridin-2(1H)-one ring to act as a hydrogen bond donor and acceptor is crucial for its interaction with the hinge region of many protein kinases. The substituents on both the pyridinone and benzyl rings can fine-tune the binding affinity and selectivity for specific kinases.

Development of SAR Models for Predictive Design

The wealth of SAR data generated for this compound derivatives has enabled the development of quantitative structure-activity relationship (QSAR) models. These computational models use statistical methods to correlate the chemical structures of the compounds with their biological activities.

QSAR models can identify key physicochemical properties (descriptors) that are important for activity, such as molecular weight, lipophilicity (logP), and various electronic and steric parameters. By understanding which descriptors are most influential, medicinal chemists can design new derivatives with improved potency and a more favorable pharmacokinetic profile. These predictive models serve as a valuable tool to prioritize the synthesis of new compounds, thereby accelerating the drug discovery process.

Role of Conformation in Activity through SAR Studies

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. SAR studies, in conjunction with computational modeling and techniques like X-ray crystallography, have provided insights into the active conformation of this compound derivatives.

The flexibility of the thioether linkage allows the benzyl ring to adopt various orientations relative to the pyridinone core. The preferred conformation is often influenced by the substitution patterns on both rings. For example, bulky substituents on the pyridinone ring can restrict the rotational freedom of the benzylthio moiety, locking the molecule into a specific, and potentially more active, conformation. Understanding the conformational preferences of these molecules is essential for designing derivatives that can optimally fit into the binding site of their biological target.

Advanced Derivatization and Analog Development Based on 4 4 Chlorobenzylthio Pyridin 2 1h One

Synthesis of Novel Hybrid Structures Incorporating the Pyridin-2(1H)-one Scaffold

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more pharmacophores from different bioactive molecules to create a single hybrid compound. This approach can lead to derivatives with improved affinity, dual-target activity, or a modified side-effect profile. The pyridin-2(1H)-one core is an excellent scaffold for such modifications.

One common strategy involves the condensation of the pyridinone core with other heterocyclic systems known for their biological relevance. For instance, researchers have reported the synthesis of pyridinone–quinazoline derivatives as potential cytotoxic agents targeting protein tyrosine kinases. nih.gov This involves preparing a substituted quinazoline moiety and condensing it with a suitable pyridinone precursor, often involving reactants like malononitrile or ethyl cyanoacetate to build the final hybrid structure. nih.gov Another approach is to employ a "scaffold hopping" technique, where a portion of a known active molecule is replaced with the pyridinone ring to generate novel structures with potentially improved properties, such as enhanced solubility or new hydrogen bonding interactions. nih.govfrontiersin.org For example, pyridinone quinolinones have been synthesized as mutant-specific inhibitors of isocitrate dehydrogenase 1 (IDH1), where the pyridinone ring was introduced to replace a phenyl ring, thereby adding a hydrogen bond acceptor and improving physicochemical properties. nih.gov

These synthetic efforts often utilize multi-component reactions or sequential coupling strategies to assemble the complex final structures efficiently. The resulting hybrids are then evaluated to understand the structure-activity relationship (SAR) of the newly combined molecular architecture.

| Hybrid Scaffold Example | Synthetic Strategy | Rationale / Target Class |

| Pyridinone-Quinazoline | Condensation of substituted quinazolines with malononitrile or ethyl cyanoacetate. nih.gov | To create dual-action compounds targeting protein tyrosine kinases (PTKs) for anticancer activity. nih.gov |

| Pyridinone-Quinolinone | Scaffold hopping from a known phenyl-containing ligand. nih.gov | To improve potency and solubility for mutant-specific IDH1 inhibitors. nih.gov |

| Pyridinone-Indazole | Replacement of a quinazoline ring with an indazole moiety in pyridine-urea hybrids. mdpi.com | To enhance cytotoxic activity against cancer cell lines through strategic pharmacophore replacement. mdpi.com |

Development of Prodrug Strategies for Enhanced Biological Performance

Prodrug design is a well-established strategy to overcome undesirable pharmacokinetic properties of a parent drug, such as poor solubility, limited permeability, or rapid metabolism. A prodrug is a biologically inactive derivative of a parent molecule that undergoes enzymatic or chemical conversion in vivo to release the active drug.

For pyridin-2(1H)-one based compounds, which have been developed as HIV-1 integrase strand transfer inhibitors, oral absorption can be a significant challenge. To address this, an innovative prodrug strategy involving the formation of 2-pyridinone aminals was developed. nih.gov This approach masks a key part of the pharmacophore required for activity, temporarily altering the molecule's physicochemical properties to enhance absorption. Once absorbed, the aminal linkage is designed to be cleaved, releasing the active parent pyridinone drug. This strategy proved effective in enhancing high-dose plasma exposures in preclinical studies, demonstrating its utility for advancing pyridinone-based compounds with absorption-limited bioavailability. nih.gov The success of this approach highlights the potential for applying similar strategies to other pyridin-2(1H)-one derivatives, including 4-(4-chlorobenzylthio)pyridin-2(1H)-one, to improve their drug-like properties.

| Parent Scaffold | Prodrug Moiety | Intended Improvement | In Vivo Conversion Mechanism |

| 2-Pyridinone | Aminal | Enhanced oral absorption and plasma exposure. nih.gov | Presumed enzymatic or chemical hydrolysis. |

| General Pyridinone | Amino Acid Conjugate | Increased water solubility, potential for targeted delivery via amino acid transporters. | Hydrolysis by peptidases or esterases. |

| General Pyridinone | Phosphate Ester | Markedly increased aqueous solubility for parenteral formulations. | Cleavage by alkaline phosphatases. |

Design and Synthesis of Conformationally Restricted Analogues

The flexibility of a molecule can be a double-edged sword; while it allows the molecule to adopt the optimal conformation for binding to a target, excessive flexibility can lead to a significant entropic penalty upon binding, thereby reducing affinity. The design and synthesis of conformationally restricted analogues aim to "lock" the molecule into a bioactive conformation, which can lead to increased potency and selectivity.

For the pyridin-2(1H)-one scaffold, conformational restriction can be achieved by introducing rigid structural elements. One reported approach is the creation of rigidized scaffolds where the pyridinone substructure is fused to an additional ring system. researchgate.net For example, fusing a five, six, or seven-membered carbocyclic ring to the pyridinone core can limit the rotational freedom of substituents. This strategy has been applied to develop small-molecule inhibitors of the protein-protein interaction at the dimerization interface of survivin. researchgate.net By comparing the activity of the flexible parent compound with its rigidized analogs, chemists can gain valuable insights into the optimal geometry required for target engagement. These synthetic routes typically involve multi-step sequences to build the fused ring systems prior to or during the formation of the pyridinone core.

| Restriction Strategy | Structural Modification | Rationale |

| Ring Fusion | Fusing a 5, 6, or 7-membered ring to the pyridinone scaffold. researchgate.net | To reduce conformational flexibility and pre-organize the molecule for binding, potentially increasing potency and selectivity. researchgate.net |

| Bridging | Introducing an aliphatic bridge between two positions on the pyridinone or its substituents. | To lock the relative orientation of key functional groups and probe the spatial requirements of the binding pocket. |

| Introduction of Bulky Groups | Adding sterically demanding groups adjacent to rotatable bonds. | To create torsional strain that favors a specific rotamer, thus restricting conformational freedom. |

Application of Combinatorial Chemistry in Library Generation

Combinatorial chemistry provides a powerful set of tools for rapidly synthesizing a large number of structurally diverse compounds, known as a library. wikipedia.orgnih.gov This approach is highly efficient for exploring the structure-activity relationships (SAR) of a given scaffold by systematically varying its substituents. uomustansiriyah.edu.iq The pyridin-2(1H)-one core is well-suited for combinatorial library generation due to the availability of multiple reaction sites for diversification.

Solid-phase organic synthesis (SPOS) is a key technique in combinatorial chemistry, where molecules are built on a solid support (resin). semanticscholar.org This simplifies the purification process, as excess reagents and byproducts can be washed away after each reaction step. For pyridinone-related structures, SPOS has been used to generate libraries of 3,4-dihydro-2(1H)-pyridone derivatives. semanticscholar.org A typical approach involves anchoring a starting material to the resin and then performing a series of reactions, such as multi-component reactions, to build the heterocyclic core. Different "building blocks" (e.g., various aldehydes, amines, and ketoesters) can be introduced at each step to create a large array of final products. After the synthesis is complete, the final compounds are cleaved from the resin for screening. This high-throughput approach allows for the efficient exploration of the chemical space around the this compound scaffold to identify derivatives with optimized biological activity. nih.gov

| Library Generation Approach | Core Scaffold | Diversification Points | Building Blocks Examples |

| Solid-Phase Synthesis | 3,4-Dihydro-2(1H)-pyridone semanticscholar.org | N1, C4, C5, C6 | Various aldehydes, amines, β-ketoesters. semanticscholar.org |

| Parallel Solution-Phase Synthesis | Pyridin-2(1H)-one | N1, C3, C4, C5 | Aryl boronic acids (Suzuki coupling), amines (Buchwald-Hartwig amination), alkyl halides. |

| Split-and-Pool Synthesis | Pyridin-2(1H)-one | Multiple positions simultaneously | A wide array of functionalized starting materials for multi-component reactions. wikipedia.org |

Bioisosteric Replacements in the this compound Structure

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of improving the molecule's biological profile. mdpi.comcambridgemedchemconsulting.com Such replacements can enhance target affinity, improve selectivity, alter metabolic stability, or modify physicochemical properties like solubility and lipophilicity. The pyridin-2(1H)-one scaffold itself is often considered a bioisostere of moieties like amides, phenols, or pyrimidines. frontiersin.org

Within the this compound structure, several opportunities for bioisosteric replacement exist:

Thioether Linker (-S-): The thioether can be replaced by an ether (-O-), sulfoxide (B87167) (-SO-), sulfone (-SO2-), or methylene (-CH2-). These changes would significantly alter the polarity, hydrogen bonding capacity, and metabolic stability of the linker.

4-Chlorophenyl Ring: The phenyl ring can be replaced by other aromatic heterocycles, such as pyridine (B92270) or thiophene. Replacing the benzene (B151609) ring with pyridine, for example, introduces a basic nitrogen atom that can act as a hydrogen bond acceptor, which can alter solubility and target interactions. mdpi.com This strategy was successfully used to create a novel bioisostere of the kinase inhibitor cabozantinib. mdpi.com